![molecular formula C16H23F2NO4 B13578062 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core dispiro structure. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps. The fluorine atoms are then introduced through selective fluorination reactions. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the fluorination reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a halogenated analog of the original compound.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the fluorine atoms can enhance binding affinity and selectivity through interactions with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure and the presence of fluorine atoms. These features confer specific chemical and physical properties that can be exploited in various applications, such as increased stability and enhanced binding affinity in biological systems.
Properties
Molecular Formula |
C16H23F2NO4 |
|---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
8,8-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H23F2NO4/c1-12(2,3)23-11(22)19-15(10(20)21)6-13(7-15)4-14(5-13)8-16(17,18)9-14/h4-9H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
IFYMRYFTAUNMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC3(C2)CC(C3)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
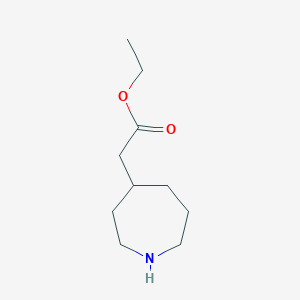


![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)

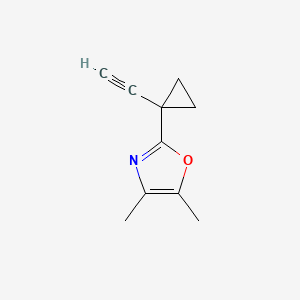
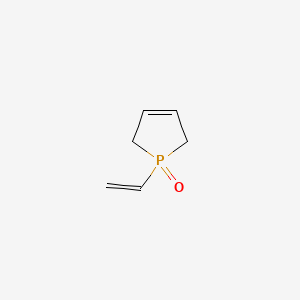
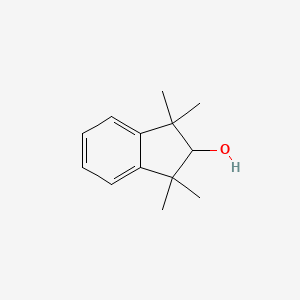
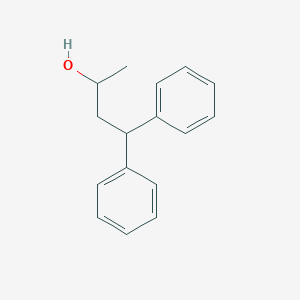

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
